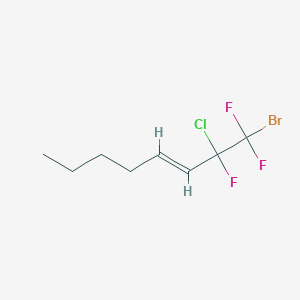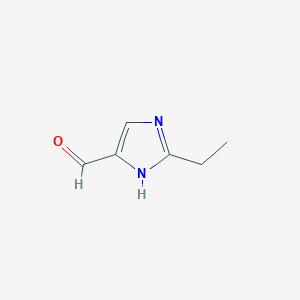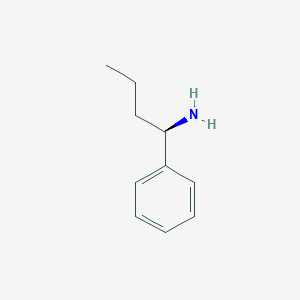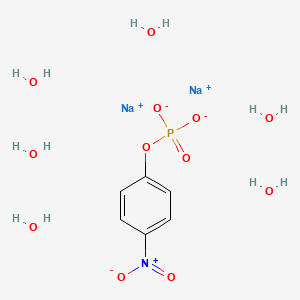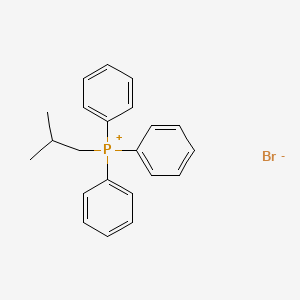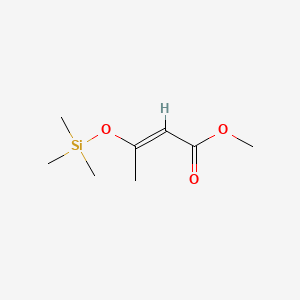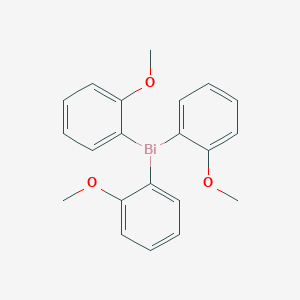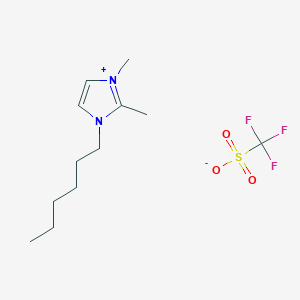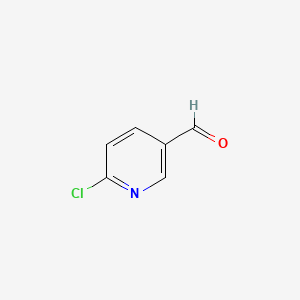
6-Chloronicotinaldehyde
Overview
Description
6-Chloronicotinaldehyde is an organic compound with the molecular formula C6H4ClNO. It is a white to yellow crystalline solid under normal temperature and pressure conditions. This compound is commonly used as an intermediate in organic synthesis due to its versatile reactivity. It is soluble in common organic solvents such as dichloromethane, chloroform, dimethyl sulfoxide, and ethyl acetate, and has some solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Chloronicotinaldehyde involves the reduction of 6-chloro-nicotinonitrile. The process typically includes the following steps:
- Combine 6-chloro-nicotinonitrile with toluene and cool the solution to 0°C.
- Add diisobutylaluminum hydride (DIBAL-H) dropwise to the solution and stir at 0°C for one hour.
- Add methanol followed by aqueous sulfuric acid.
- Stir the mixture at room temperature for one hour.
- Wash the organic layers with Rochelle’s salt solution, sodium bicarbonate, and brine.
- Dry the organic layers over magnesium sulfate, filter, and concentrate.
- Purify the product by flash chromatography using a mixture of ethyl acetate and hexanes.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
6-Chloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation:
- The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction:
- The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution:
- The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, allowing the introduction of various functional groups such as aryl or alkyl groups through reactions like the Suzuki coupling.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Coupling reagents: Palladium catalysts for Suzuki coupling.
Major Products:
- Carboxylic acids from oxidation.
- Primary alcohols from reduction.
- Substituted pyridines from nucleophilic substitution.
Scientific Research Applications
6-Chloronicotinaldehyde has a wide range of applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of various heterocyclic compounds.
- Employed in the development of new pharmaceuticals and agrochemicals.
Biology:
- Utilized in the study of enzyme inhibitors and receptor ligands.
- Acts as a building block for the synthesis of biologically active molecules.
Medicine:
- Investigated for its potential use in drug discovery and development.
- Serves as a precursor for the synthesis of compounds with therapeutic properties.
Industry:
- Used in the production of fine chemicals and specialty chemicals.
- Employed in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloronicotinaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom on the pyridine ring can participate in substitution reactions, allowing the compound to interact with different biological pathways.
Comparison with Similar Compounds
6-Chloronicotinaldehyde can be compared with other similar compounds such as 6-Bromo-3-pyridinecarboxaldehyde and 5-Chloropyridine-2-carboxaldehyde . These compounds share similar structural features but differ in their reactivity and applications:
6-Bromo-3-pyridinecarboxaldehyde: Contains a bromine atom instead of chlorine, which can affect its reactivity in substitution reactions.
5-Chloropyridine-2-carboxaldehyde: Has the chlorine atom in a different position on the pyridine ring, leading to variations in its chemical behavior.
Uniqueness of this compound:
- The specific positioning of the chlorine atom and the aldehyde group on the pyridine ring makes this compound a versatile intermediate for various synthetic applications.
- Its unique reactivity profile allows for the synthesis of a wide range of derivatives with potential applications in different fields.
Properties
IUPAC Name |
6-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWKZCPPRPDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377270 | |
| Record name | 6-Chloronicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23100-12-1 | |
| Record name | 6-Chloronicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electrochemical degradation of imidacloprid relate to 6-chloronicotinaldehyde?
A1: While the study primarily focuses on removing imidacloprid, it acknowledges the formation of byproducts during the electrochemical oxidation process []. Although not explicitly investigated, this compound is a documented degradation product of imidacloprid in various environmental conditions. Further research is needed to assess if this compound is formed during the specific electrochemical process described in this study and to evaluate its fate and potential toxicity.
Q2: What analytical methods could be employed to detect and quantify this compound during electrochemical degradation of imidacloprid?
A2: The study employs High-Performance Liquid Chromatography (HPLC) to monitor imidacloprid degradation []. To specifically detect and quantify this compound, the HPLC method could be coupled with a suitable detector like a UV-Vis spectrophotometer or a mass spectrometer. This would allow researchers to track the formation and degradation kinetics of this compound alongside the parent compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

